molecular formula C24H17F3N2O B4769497 2-(2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide

2-(2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide

Cat. No.: B4769497
M. Wt: 406.4 g/mol
InChI Key: DSTFSJYOFKBIHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to a class of drugs known as protein kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells. TAK-659 has shown promising results in preclinical studies, and is currently being evaluated in clinical trials for the treatment of lymphoma and other hematological malignancies.

Mechanism of Action

2-(2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide works by inhibiting the activity of several key enzymes that are involved in cancer cell growth and survival. One of these enzymes is Bruton's tyrosine kinase (BTK), which plays a critical role in the development and progression of B-cell malignancies such as lymphoma and leukemia. By blocking the activity of BTK, this compound can prevent the growth and spread of cancer cells. This compound also inhibits the activity of other enzymes such as FLT3 and AKT, which are involved in the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In addition to inhibiting the activity of key enzymes involved in cancer cell growth and survival, this compound has been shown to induce apoptosis in cancer cells and to enhance the activity of other cancer treatments such as chemotherapy and radiation therapy. This compound has also been shown to reduce the production of inflammatory cytokines, which can contribute to the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide is its specificity for key enzymes involved in cancer cell growth and survival. This specificity allows for targeted inhibition of cancer cells, while minimizing damage to healthy cells. This compound has also been shown to have a favorable safety profile in preclinical studies, with manageable side effects. However, one of the limitations of this compound is its potential for drug resistance, which can develop over time as cancer cells adapt to the drug. Another limitation is the need for further clinical studies to determine the optimal dosing and treatment regimens for this compound.

Future Directions

There are several potential future directions for the development of 2-(2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide and other protein kinase inhibitors for the treatment of cancer. One direction is the combination of this compound with other cancer treatments such as chemotherapy and radiation therapy, in order to enhance their efficacy and reduce side effects. Another direction is the development of personalized treatment strategies based on the genetic and molecular characteristics of individual patients and their tumors. This approach could allow for more targeted and effective treatments, while minimizing side effects. Finally, further research is needed to identify new targets for protein kinase inhibitors, and to develop more potent and specific inhibitors for these targets.

Scientific Research Applications

2-(2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, this compound has been shown to inhibit the activity of several key enzymes that are involved in cancer cell growth and survival, including BTK, FLT3, and AKT. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to enhance the activity of other cancer treatments such as chemotherapy and radiation therapy.

Properties

IUPAC Name

2-(2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N2O/c1-15-7-2-3-10-18(15)22-14-20(19-11-4-5-12-21(19)29-22)23(30)28-17-9-6-8-16(13-17)24(25,26)27/h2-14H,1H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTFSJYOFKBIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
2-(2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
2-(2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
2-(2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide
Reactant of Route 5
Reactant of Route 5
2-(2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide
Reactant of Route 6
2-(2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.